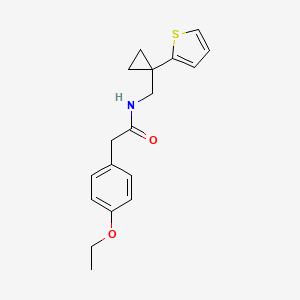

2-(4-ethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Description

2-(4-Ethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic acetamide derivative characterized by a 4-ethoxyphenyl group attached to the acetamide core and a cyclopropylmethyl moiety substituted with a thiophen-2-yl ring. The ethoxy group at the para position of the phenyl ring may enhance lipophilicity and metabolic stability compared to non-ether analogs .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-2-21-15-7-5-14(6-8-15)12-17(20)19-13-18(9-10-18)16-4-3-11-22-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSGRIUHYINTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-ethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, identified by its CAS number 1203289-76-2, is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 315.4 g/mol. The structure features a cyclopropyl group attached to a thiophene ring, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.4 g/mol |

| CAS Number | 1203289-76-2 |

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the serotonin receptors. Specifically, it is suggested that such compounds exhibit selectivity for the 5-HT_2C receptor, which is implicated in mood regulation and appetite control.

Anticancer Activity

Recent studies have shown that derivatives of this compound may possess anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in apoptosis induction . The mechanism involved may include disruption of cellular signaling pathways crucial for tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, including Gram-positive bacteria. In vitro studies revealed that certain derivatives exhibited low IC50 values against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Study on Anticancer Effects

In a controlled study involving cell lines, researchers synthesized a series of compounds based on the structure of this compound. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as novel anticancer agents .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds against resistant bacterial strains. The findings showed that certain derivatives had MIC values significantly lower than traditional antibiotics, indicating their potential as effective treatments for infections caused by resistant bacteria .

Comparison with Similar Compounds

Key Observations:

- Aryl Group Influence : The 4-ethoxyphenyl group in the target compound contrasts with electron-withdrawing dichlorophenyl (in ) or trifluoromethyl biphenyl (in ). Ethoxy may reduce metabolic oxidation compared to halogenated groups .

- Amine Substituent : The thiophene-cyclopropylmethyl group is unique; cyclopropane rings are rare in acetamides but common in fentanyl analogs (e.g., cyclopropyl fentanyl) for steric constraint . Thiophene, a bioisostere for phenyl, may mimic aromatic interactions in receptor binding .

Pharmacological and Structural Implications

- Receptor Binding : Thiophene and cyclopropane may mimic bioactive motifs in opioid or enzyme-targeted compounds (e.g., fentanyl analogs in ). However, the absence of a piperidine ring distinguishes it from typical opioids .

- Crystallinity : Cyclopropane-induced rigidity could reduce solubility compared to flexible analogs but improve crystal lattice stability, as seen in thiazole-containing acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.